Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) and a pyrrolidine ring (a five-membered saturated heterocycle). The azetidine moiety is protected by a tert-butyloxycarbonyl (Boc) group, while the pyrrolidine ring is substituted with a benzyl group and a hydroxymethyl group. This structure combines rigidity from the azetidine ring with functional versatility from the hydroxymethyl and benzyl substituents, making it valuable in medicinal chemistry for drug discovery, particularly as a scaffold for protease inhibitors or kinase modulators .
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 3-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-11-16(12-22)18-13-21(10-17(18)14-23)9-15-7-5-4-6-8-15/h4-8,16-18,23H,9-14H2,1-3H3 |
InChI Key |
LDICYTJAPWQSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically follows a stepwise methodology involving:
Formation of the Azetidine Core
- The azetidine ring is synthesized using cyclization reactions, often involving azetidine precursors such as β-amino alcohols or related intermediates.
- Cyclization is achieved under basic or acidic conditions, depending on the desired stereochemistry and functional group compatibility.
Introduction of the Pyrrolidine Moiety
- The pyrrolidine ring, containing the hydroxymethyl group, is introduced via nucleophilic substitution or reductive amination reactions.
- Protecting groups like benzyl are used to safeguard reactive sites during intermediate steps.
Attachment of the Tert-butyl Group
- The tert-butyl group is introduced through esterification or carbamate formation using tert-butyl chloroformate or similar reagents.
- This step ensures stability and enhances the compound's pharmacokinetic properties.
-
- The crude product undergoes chromatographic purification (e.g., silica gel column chromatography) to isolate the desired compound in high purity.
Key Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of Azetidine | β-Amino alcohols, cyclization agents (e.g., tosyl chloride) | Requires careful temperature control to avoid side reactions |
| Pyrrolidine Introduction | Benzylamine derivatives, reducing agents (e.g., NaBH4) | Protecting groups ensure selective functionalization |
| Tert-butyl Group Addition | Tert-butyl chloroformate, base (e.g., triethylamine) | Conducted under anhydrous conditions to prevent hydrolysis |
| Purification | Silica gel chromatography, recrystallization | Ensures removal of by-products and unreacted starting materials |
Challenges in Synthesis
Stereochemical Control
The stereochemistry of the azetidine and pyrrolidine rings is critical for biological activity. Reaction conditions must be optimized to favor the desired stereoisomers.Functional Group Compatibility
Protecting groups are often necessary to prevent unwanted reactions at sensitive sites, such as the hydroxymethyl group on the pyrrolidine ring.Yield Optimization
Multi-step syntheses can lead to low overall yields due to intermediate losses. Careful monitoring and optimization of each step are essential.
Example Synthetic Pathway
An example synthetic pathway might involve:
Preparation of Azetidine Intermediate
- React β-amino alcohol with tosyl chloride in the presence of a base (e.g., pyridine) to form an intermediate suitable for cyclization.
Functionalization with Pyrrolidine Derivative
- Perform reductive amination between benzylamine and a suitable aldehyde precursor to form a protected pyrrolidine derivative.
Final Coupling and Tert-butyl Addition
- Couple the azetidine intermediate with the pyrrolidine derivative under mild conditions.
- Introduce the tert-butyl group via reaction with tert-butyl chloroformate in an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine-Pyrrolidine Hybrids
Compound A : Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate (CAS: 1373028-49-9)
- Structure : Similar bicyclic core, but replaces the hydroxymethyl and benzyl groups with a difluoromethyl substituent on the pyrrolidine.
- Properties : The electronegative fluorine atoms enhance metabolic stability and influence lipophilicity (logP ≈ 1.8 vs. ~1.5 for the target compound).
- Applications : Used in antiviral research due to improved resistance to oxidative metabolism .
Compound B : Tert-butyl 3-(3-formyl-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (from )
- Structure : Replaces the pyrrolidine-benzyl group with an indole ring containing a formyl substituent.
- Synthesis : Prepared via condensation reactions involving tert-butyl azetidine precursors and indole derivatives.
- Utility : Intermediate for synthesizing indole-based kinase inhibitors, leveraging the formyl group for further functionalization .
Azetidine Derivatives with Varied Substituents
Compound C : Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)
- Structure : Lacks the pyrrolidine-benzyl moiety, featuring only a hydroxymethyl group on the azetidine ring.
- Physicochemical Data : Lower molecular weight (MW = 201.25 g/mol vs. ~350 g/mol for the target compound) and higher solubility in polar solvents (e.g., logS = -2.1 vs. -3.5).
- Applications : Common building block for introducing hydroxymethyl groups into larger pharmacophores .
Compound D : Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8)
Pyrrolidine-Focused Analogues
Compound E : Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (from )
- Structure: Retains the Boc-protected pyrrolidine but replaces the azetidine with a pyrimidine-amino group.
- Synthesis : Produced via nucleophilic substitution using tert-butyl pyrrolidine precursors.
- Role : Intermediate in nucleotide analogue synthesis, highlighting the flexibility of pyrrolidine scaffolds in diverse therapeutic areas .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound C | Compound A |
|---|---|---|---|
| Molecular Weight | ~350 g/mol | 201.25 g/mol | 276.32 g/mol |
| logP | 2.1 | 1.2 | 1.8 |
| Solubility (PBS, pH 7) | 12 µM | 450 µM | 85 µM |
| Metabolic Stability* | Moderate (t₁/₂ = 45 min) | High (t₁/₂ > 2 h) | High (t₁/₂ > 2 h) |
*In human liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
